4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine
Brand Name: Vulcanchem
CAS No.: 899368-48-0
VCID: VC6127193
InChI: InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2
Molecular Formula: C13H16N2O6
Molecular Weight: 296.279

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine

CAS No.: 899368-48-0

Cat. No.: VC6127193

Molecular Formula: C13H16N2O6

Molecular Weight: 296.279

* For research use only. Not for human or veterinary use.

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine - 899368-48-0

Specification

CAS No. 899368-48-0
Molecular Formula C13H16N2O6
Molecular Weight 296.279
IUPAC Name 2-(2-methoxy-4-nitrophenoxy)-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C13H16N2O6/c1-19-12-8-10(15(17)18)2-3-11(12)21-9-13(16)14-4-6-20-7-5-14/h2-3,8H,4-7,9H2,1H3
Standard InChI Key FLHXVCYCNKWSAX-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)N2CCOCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine features a morpholine ring (C₄H₉NO) linked via an acetyl group to a 2-methoxy-4-nitrophenoxy moiety. The nitro group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and stability . X-ray crystallography of analogous morpholine derivatives reveals chair conformations in the morpholine ring, as seen in structurally related compounds .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight296.28 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point529.1 ± 50.0 °C (760 mmHg)
Flash Point273.8 ± 30.1 °C
SolubilityLimited in polar solvents

The compound’s low vapor pressure (0.0 ± 1.4 mmHg at 25°C) suggests minimal volatilization risk under standard conditions . Its nitro group contributes to a planar geometry, enhancing π-π stacking interactions in solid-state configurations .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine involves sequential functionalization:

  • Acetylation of Morpholine: Morpholine reacts with 2-methoxy-4-nitrophenoxyacetyl chloride in anhydrous benzene, forming the acetylated intermediate .

  • Nitro Group Introduction: Electrophilic nitration of the phenoxy group using nitric acid-sulfuric acid mixtures achieves regioselective para substitution .

A modified procedure from related morpholine syntheses employs hydrogen chloride gas and triethylamine as catalysts, yielding >90% purity after recrystallization .

Optimization Challenges

Side reactions, such as over-nitration or acetyl group hydrolysis, necessitate controlled reaction temperatures (318–328 K) and inert atmospheres . Chromatographic purification is often required to isolate the target compound from byproducts like 4-nitrophenol .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and antibacterial agents. Its nitro group facilitates reduction to amine derivatives, which are pivotal in constructing heterocyclic scaffolds . For instance, analogous morpholine derivatives have been used in asymmetric hydroboration reactions to produce enantiomerically pure amines .

Material Science

The nitro moiety’s electron-deficient nature enables participation in Diels-Alder reactions, forming polymerizable adducts for conductive materials . Comparative studies with 4-[(E)-2-nitroethenyl]morpholine (CAS 101419-83-4) highlight enhanced thermal stability due to the acetyl group’s steric bulk .

Comparative Analysis with Related Compounds

4-[(E)-2-Nitroethenyl]morpholine

With a nitroethenyl group, this analog (CAS 101419-83-4) demonstrates superior reactivity in Michael addition reactions but lower thermal stability (decomposition at 150°C vs. 273°C for the target compound) .

Future Directions

Advances in continuous-flow synthesis could enhance the scalability of 4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine production . Computational modeling of its electron density profiles may reveal new applications in photodynamic therapy or catalysis.

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